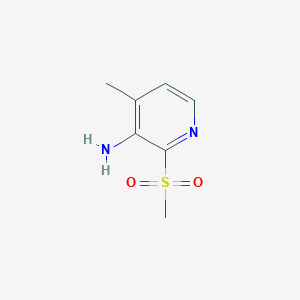

4-Methyl-2-(methylsulfonyl)pyridin-3-amine

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is fundamental to organic chemistry and biochemistry, forming the structural core of numerous natural products, including vitamins and alkaloids. researchgate.netpurkh.com Among these, pyridine (B92270) and its derivatives are some of the most common and significant heterocyclic compounds, playing a crucial role in fields ranging from medicinal to materials chemistry. researchgate.nettandfonline.com The presence of the nitrogen atom in the pyridine ring imparts unique chemical properties, distinguishing it significantly from its carbocyclic analog, benzene. rsc.orgnih.gov

Overview of the Pyridine Scaffold in Chemical Research

The pyridine scaffold is a six-membered aromatic ring containing one nitrogen atom. rsc.org This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. rsc.org Its versatility stems from several key attributes: the nitrogen atom can act as a hydrogen bond acceptor and a base, which can be crucial for molecular interactions with biological targets like enzymes and receptors. nih.govresearchgate.net Furthermore, the pyridine ring can be readily functionalized at various positions, allowing chemists to systematically modify its properties to optimize for specific applications. nih.govacs.org

The widespread use of the pyridine ring is evident in the vast number of pharmaceuticals and agrochemicals that incorporate this structure. researchgate.netrsc.org Its stability and reactivity make it an excellent building block in organic synthesis. sarchemlabs.com Researchers have developed numerous synthetic methods to create highly substituted pyridines, enabling access to a diverse range of chemical structures for various research purposes. researchgate.netacs.orgacs.org

Table 1: Examples of Commercially Available Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Class | Function of Pyridine Moiety |

| Imatinib | Kinase Inhibitor (Anticancer) | Forms key hydrogen bonds with the target protein. nih.gov |

| Amlodipine | Calcium Channel Blocker | Contributes to the overall shape and electronic properties for receptor binding. nih.gov |

| Isoniazid | Antibiotic (Antitubercular) | Essential for the drug's mechanism of action against Mycobacterium tuberculosis. sarchemlabs.com |

| Esomeprazole | Proton Pump Inhibitor | Part of the core structure that undergoes activation in the acidic environment of the stomach. nih.gov |

| Atazanavir | Antiviral (HIV Protease Inhibitor) | The nitrogen atom participates in crucial interactions within the enzyme's active site. nih.gov |

This table is for illustrative purposes to highlight the prevalence of the pyridine scaffold and is not an exhaustive list.

Significance of Methylsulfonyl and Amine Moieties in Molecular Design

The amine group (-NH2) is one of the most prevalent functional groups in pharmaceuticals. illinois.edu Its basicity and ability to act as a hydrogen bond donor are vital for biological activity. purkh.comoit.edu Amines are key components in many neurotransmitters and hormones, and their incorporation into drug molecules can facilitate interactions with biological targets. purkh.comamerigoscientific.com Furthermore, the amine group can be protonated to form an ammonium (B1175870) salt, which often increases water solubility—a critical property for drug delivery. oit.edu

The methylsulfonyl group (-SO2CH3) is widely used by medicinal chemists to enhance the properties of drug candidates. namiki-s.co.jp As a strong electron-withdrawing group and a hydrogen bond acceptor, it can significantly influence a molecule's electronic profile and binding affinity to target proteins. sioc-journal.cnnih.gov The sulfonyl group is metabolically stable, meaning it is resistant to being broken down by enzymes in the body. sioc-journal.cnresearchgate.net Introducing this group can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging the drug's action. researchgate.net It can also improve solubility and other pharmacokinetic properties. namiki-s.co.jp

Table 2: Physicochemical Contributions of Key Functional Groups

| Functional Group | Common Roles in Molecular Design | Key Properties |

| Amine (-NH2) | Hydrogen bond donor, base, precursor for other functional groups. | Increases polarity, can be protonated to enhance water solubility. purkh.comoit.edu |

| Methylsulfonyl (-SO2CH3) | Hydrogen bond acceptor, metabolic blocker, bioisostere. | High polarity, metabolic stability, strong electron-withdrawing nature. sioc-journal.cnresearchgate.net |

Research Landscape of Related Chemical Scaffolds

The chemical space around substituted pyridines is a vibrant area of research. Scientists are continuously exploring new synthetic routes to create novel pyridine derivatives with diverse substitution patterns. acs.orgrsc.org The goal is often to develop molecules with specific biological activities, such as antimicrobial or anticancer properties. researchgate.netrsc.org

Research extends to fused heterocyclic systems that incorporate the pyridine ring, such as imidazo[1,2-a]pyridines . These bicyclic structures have shown a broad spectrum of biological activities and are considered privileged scaffolds in their own right. researchgate.net Similarly, pyrimidine (B1678525) derivatives, which contain a six-membered ring with two nitrogen atoms, are also extensively studied. The strategic substitution of these rings with functional groups like amines and sulfonyls is a common strategy in the pursuit of new therapeutic agents. researchgate.net For instance, the chemoselective reactions of pyrimidines bearing both chloro and methylsulfonyl groups with amines have been investigated to synthesize complex, polysubstituted heterocycles. researchgate.net This ongoing research highlights the modular nature of heterocyclic chemistry, where different scaffolds and functional groups are combined to explore new chemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

4-methyl-2-methylsulfonylpyridin-3-amine |

InChI |

InChI=1S/C7H10N2O2S/c1-5-3-4-9-7(6(5)8)12(2,10)11/h3-4H,8H2,1-2H3 |

InChI Key |

RRNRSNMDJUUUHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)S(=O)(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Methylsulfonyl Pyridin 3 Amine and Analogs

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of the target molecule, 4-Methyl-2-(methylsulfonyl)pyridin-3-amine, suggests several logical disconnections to identify key starting materials. The primary functional groups—an amine at the C3 position, a methylsulfonyl group at C2, and a methyl group at C4—guide the synthetic strategy.

The most apparent disconnections involve the carbon-sulfur and carbon-nitrogen bonds.

C-S Bond Disconnection: This approach retrosynthetically cleaves the bond between the pyridine (B92270) ring and the sulfonyl group. This leads to a precursor such as a 2-halopyridine derivative (e.g., 2-chloro-4-methyl-pyridin-3-amine) and a methyl sulfinate salt. Alternatively, and more commonly, this disconnection points towards a 2-(methylthio)pyridine (B99088) precursor, which can be oxidized to the target sulfone. This latter strategy is often preferred due to the accessibility of sulfur-introducing reagents.

C-N Bond Disconnection: Cleavage of the C3-amine bond suggests a 3-nitropyridine (B142982) precursor. The reduction of a nitro group to an amine is a high-yielding and reliable transformation in organic synthesis.

Combining these approaches, a plausible retrosynthetic pathway points to 2-chloro-4-methyl-3-nitropyridine as a key strategic precursor. This intermediate contains handles for the sequential introduction of both the sulfonyl and amino functionalities with the desired regiochemistry. Another crucial precursor identified is 3-amino-4-methylpyridine (B17607) , which can be synthesized via several methods and subsequently functionalized at the 2-position.

Conventional Synthetic Routes

Conventional syntheses for polysubstituted pyridines often rely on the functionalization of a pre-existing pyridine ring rather than constructing the ring system from acyclic precursors, which can lack regiocontrol for complex substitution patterns.

Stepwise Construction of the Pyridine Ring System

While foundational methods like the Hantzsch pyridine synthesis exist for building the pyridine core, achieving the specific 2,3,4-substitution pattern of the target molecule from simple acyclic components is challenging. Such routes often result in mixtures of isomers and are generally less efficient than modifying a commercially available or readily synthesized picoline derivative. Therefore, the more strategic approach involves the stepwise modification of a substituted pyridine scaffold.

Functional Group Introduction and Transformation Strategies

The most practical synthesis of this compound involves a sequence of functional group interconversions on a 4-methylpyridine (B42270) (γ-picoline) base. A highly effective strategy begins with the synthesis of 2-chloro-4-methyl-3-nitropyridine.

A Proposed Synthetic Pathway:

Nitration: Starting with 2-amino-4-methylpyridine (B118599) (2-amino-4-picoline), nitration using a mixture of nitric and sulfuric acid yields a mixture of 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine. guidechem.com The desired 3-nitro isomer must be separated.

Deamination-Chlorination (Sandmeyer-type reaction): The amino group of 2-amino-4-methyl-3-nitropyridine can be converted to a chloro group. This is typically achieved by diazotization with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by decomposition of the diazonium salt with a copper(I) chloride catalyst to yield 2-chloro-4-methyl-3-nitropyridine.

Thioether Introduction: The 2-chloro substituent is then displaced by a methylthio group. This nucleophilic aromatic substitution reaction is commonly performed using sodium thiomethoxide (NaSMe) in a suitable solvent like DMF or methanol (B129727), yielding 4-methyl-2-(methylthio)-3-nitropyridine.

Oxidation: The methylthio group is oxidized to the target methylsulfonyl group. This transformation is reliably achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) often in the presence of a catalyst like sodium tungstate. This step produces 4-methyl-2-(methylsulfonyl)-3-nitropyridine.

Nitro Group Reduction: The final step is the reduction of the nitro group at the C3 position to an amine. This can be accomplished through various standard methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., iron in acetic acid or tin(II) chloride), to afford the final product, This compound .

An alternative route begins with the synthesis of 3-amino-4-methylpyridine. Patent literature describes methods for its preparation, for example, from 3-bromo-4-methylpyridine (B15001) via amination in an autoclave with ammonia (B1221849) and a copper sulfate (B86663) catalyst. google.com Another patented method involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic ammonia source catalyzed by a metal oxide. patsnap.comgoogle.com

| Ammonia Source | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ammonium (B1175870) Sulfate | Copper(II) Oxide | Acetonitrile (B52724)/Water | 4 | 85 |

| Ammonium Chloride | Zinc Oxide | Ethanol/Water | 6 | 84 |

| Ammonium Acetate | Cobalt(II) Oxide | Methanol/Water | 4 | 88 |

Once 3-amino-4-methylpyridine is obtained, the challenge lies in the regioselective introduction of the methylsulfonyl group at the C2 position, which typically requires halogenation at C2 followed by the substitution and oxidation sequence described above.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods that can potentially streamline the synthesis of substituted pyridines, focusing on catalytic and regioselective transformations.

Catalytic Reaction Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for functionalizing pyridine rings. While not directly forming the core C-S or C-N bonds of the target molecule in the primary sequence, they are invaluable for synthesizing precursors and analogs. For instance, a di-halopyridine could be selectively functionalized, using a Suzuki coupling to introduce the C4-methyl group, followed by a Buchwald-Hartwig amination at the C3 position.

Direct C-H functionalization is an emerging area that could offer more atom-economical routes. For example, electrochemical methods have been developed for the meta-sulfonylation of pyridines, although directing this to a specific, pre-substituted pyridine ring remains a significant challenge. nih.gov

Regioselective and Stereoselective Synthesis Techniques

Regioselectivity is the cornerstone of a successful synthesis for a polysubstituted heterocycle like this compound. The directing effects of the substituents on the pyridine ring govern the outcome of electrophilic and nucleophilic substitution reactions. For instance, the nitration of 2-amino-4-methylpyridine is not perfectly regioselective, necessitating chromatographic separation of isomers. guidechem.com

Strategies to control regioselectivity include the use of directing groups. A proximal halide or sulfamate (B1201201) substituent, for example, can influence the regioselectivity of nucleophilic additions by distorting the transient pyridyne intermediate. google.com While not directly applicable to the primary synthesis, this principle highlights the advanced strategies employed to control the functionalization of the pyridine core. Stereoselectivity is not a factor in the synthesis of the target molecule as it is achiral.

Sustainable Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives, to minimize environmental impact. frontiersin.orgresearchgate.net These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Alternative Energy Sources and Reaction Conditions: Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govrasayanjournal.co.in For the synthesis of pyridine analogs, microwave irradiation can be applied in multicomponent reactions to afford the desired products efficiently. nih.gov Another key area is the use of solvent-free reaction conditions, which eliminates the environmental and safety issues associated with volatile organic solvents. Mechanochemistry, utilizing techniques like ball milling, allows for reactions to occur in the solid state by applying mechanical force, often resulting in high yields without the need for solvents. tandfonline.comunigoa.ac.in One-pot, multicomponent reactions that proceed under solvent-free conditions represent a particularly sustainable strategy, as they combine high atom economy with the elimination of solvent waste. acs.org

Catalysis and Reagents: A central tenet of green chemistry is the use of catalysts over stoichiometric reagents. For pyridine synthesis, the development of heterogeneous catalysts is of particular interest. acs.org Catalysts such as metal-organic frameworks (MOFs), zeolites, or functionalized magnetic nanoparticles offer advantages like easy separation from the reaction mixture and the potential for recycling and reuse, which reduces waste and cost. nih.govacs.org The choice of reagents is also critical. For instance, in the oxidation step to form the methylsulfonyl group, traditional oxidants can generate significant waste. Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are greener alternatives. The use of safer, biodegradable solvents like water or ionic liquids, when a solvent is necessary, is also a key consideration. frontiersin.org

Atom Economy and Waste Reduction: Synthetic routes that maximize atom economy by incorporating the maximum number of atoms from the reactants into the final product are inherently more sustainable. Annulation and cycloaddition reactions are often highly atom-economical methods for constructing the pyridine ring. nih.gov Designing syntheses that avoid protecting groups can also significantly reduce the number of steps, reagent usage, and waste generation.

Challenges in Scalable and Efficient Synthesis

Translating a laboratory-scale synthesis of a complex molecule like this compound to an industrial, scalable process presents numerous challenges. primescholars.com These challenges span economic, safety, and technical domains.

Reaction Conditions and Safety: Reactions that require extreme conditions, such as very high temperatures, cryogenic temperatures, or high pressures, are challenging and expensive to implement on a large scale. primescholars.com They require specialized reactors and significant energy input. Furthermore, the safety of a process is paramount. Exothermic reactions, such as nitrations or oxidations, pose a significant risk of thermal runaway in large reactors and require careful thermal management. The use of hazardous, toxic, or pyrophoric reagents (e.g., certain organometallic compounds or strong acids) that may be manageable in a lab fume hood becomes a major safety concern at the pilot or production scale. primescholars.com

Purification and Process Efficiency: Purification is often a major bottleneck in scaling up chemical processes. Chromatographic purification, which is common in the lab, is generally not economically viable for large-scale production. Therefore, the process must be optimized to produce a product that can be purified by crystallization, distillation, or extraction. This requires minimizing the formation of impurities, particularly those that are difficult to separate from the desired product. The use of heterogeneous catalysts can simplify purification, but issues like catalyst leaching or deactivation must be addressed. acs.org

Regioselectivity and Robustness: Achieving consistent regioselectivity in the functionalization of the pyridine ring can be difficult. The electronic nature of the pyridine ring and the influence of existing substituents can lead to mixtures of isomers, complicating purification and reducing the yield of the target compound. A scalable process must be robust and reproducible, delivering consistent yield and purity despite minor variations in reaction parameters.

Chemical Reactivity and Transformations of 4 Methyl 2 Methylsulfonyl Pyridin 3 Amine Derivatives

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack. Reactions at this position can modify the electronic properties of the entire molecule and are a common strategy in the synthesis of novel pyridine derivatives.

One such transformation is the formation of N-aminopyridinium salts. While direct N-amination of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine is not explicitly detailed in the reviewed literature, the synthesis of N-aminopyridinium salts from various substituted pyridine derivatives is a well-established process. nih.gov This is typically achieved by reacting the pyridine derivative with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov The resulting N-aminopyridinium salt introduces a positive charge on the pyridine nitrogen, which can further influence the reactivity of the ring system.

These N-aminopyridinium salts are valuable intermediates in organic synthesis. For instance, they can undergo photochemical or photoredox activation of the N-N bond to generate N-centered radicals. nih.gov These radicals can then participate in a variety of subsequent reactions, including olefin and arene functionalizations. nih.gov

Transformations of the Amine Functional Group

The primary amine at the 3-position of the pyridine ring is a versatile functional group that readily undergoes a variety of chemical transformations, including alkylation, acylation, coupling, and condensation reactions.

The nucleophilic nature of the primary amine allows for straightforward N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. For instance, in related aminopyridine systems, N-alkylation has been demonstrated to introduce substituents on the amino group. nih.gov

N-acylation is another common transformation. Acylating agents like acetic anhydride (B1165640) or acetyl chloride are frequently used to form the corresponding N-acetyl derivatives. nih.gov A more environmentally friendly approach involves the use of acetonitrile (B52724) as an acetylating agent in the presence of a catalyst like alumina (B75360) under continuous-flow conditions. nih.gov This method has been successfully applied to a range of aromatic and aliphatic amines. nih.gov A convenient method for the N-acylation of related dihydropyrimidinones has also been reported by boiling a solution of the substrate in a mixture of the corresponding carboxylic acid and thionyl chloride. researchgate.net

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide | N-Alkyl-aminopyridine | nih.gov |

| N-Acylation | Acetic anhydride/Acetyl chloride | N-Acetyl-aminopyridine | nih.gov |

| N-Acylation | Acetonitrile, Alumina, Continuous-flow | N-Acetyl-aminopyridine | nih.gov |

| N-Acylation | Carboxylic acid, Thionyl chloride | N-Acyl-dihydropyrimidinone | researchgate.net |

The amine group of this compound can participate in various carbon-nitrogen bond-forming reactions, including coupling and condensation reactions, to construct more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. While not specifically documented for this exact molecule, similar 2-aminothieno[3,2-d]pyrimidin-4(3H)-one systems have undergone successful Buchwald-Hartwig reactions to introduce new aryl or heteroaryl groups at the amino position. researchgate.net Copper-catalyzed cross-coupling reactions of pyridin-2-amines with methyl ketones have also been reported for the synthesis of N-(2-pyridyl)-α-ketoamides. researchgate.net

Condensation reactions are also a key feature of the reactivity of the amino group. For example, 2-aminopyridine (B139424) derivatives are known to react with α-haloketones in a condensation reaction to form imidazo[1,2-a]pyridines. amazonaws.com This reaction proceeds via an initial nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization involving the amino group. amazonaws.com Similarly, condensation reactions of aminopyridines with aldehydes can lead to the formation of Schiff bases (imines). mdpi.com

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Buchwald-Hartwig Coupling | Aryl/heteroaryl halide, Pd catalyst | N-Aryl/heteroaryl-aminopyridine | researchgate.net |

| Cu-catalyzed Coupling | Methyl ketone, Cu catalyst | N-(2-pyridyl)-α-ketoamide | researchgate.net |

| Condensation | α-Haloketone | Imidazo[1,2-a]pyridine (B132010) | amazonaws.com |

| Condensation | Aldehyde | Schiff base (Imine) | mdpi.com |

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group is a good leaving group and can be displaced by a variety of nucleophiles. byu.edu This is a common strategy for the functionalization of the pyridine ring at the 2-position. In related amino-methylsulfonylazines, the methylsulfonyl group is preferentially displaced by both thiol and amine nucleophiles. byu.edu Studies on 2,4,6-tris(methylsulfonyl)-3,5-dichloropyridine have shown that hard bases tend to replace the methylsulfonyl groups, while soft bases replace the chlorine atoms. documentsdelivered.com

The regioselectivity of nucleophilic substitution on substituted pyridines is influenced by the electronic effects of the substituents. In 4-phenylsulfonyl tetrafluoropyridine, the initial nucleophilic attack occurs at the 2-position. researchgate.net The activating influence of the pyridine nitrogen directs nucleophilic attack to the ortho and para positions. researchgate.net

| Nucleophile Type | Outcome | Reference |

| Thiols | Preferential displacement of the methylsulfonyl group | byu.edu |

| Amines | Preferential displacement of the methylsulfonyl group | byu.edu |

| Hard Bases | Replacement of the methylsulfonyl group | documentsdelivered.com |

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6). Therefore, it is generally resistant to further oxidation.

Conversely, the reduction of sulfonyl groups is a known transformation in organic chemistry, although it can require harsh reaction conditions. Common reducing agents for aryl sulfones include strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under high pressure. The product of such a reduction would be the corresponding sulfide. However, specific examples of the reduction of the methylsulfonyl group in the context of this compound were not found in the reviewed literature. It is important to consider that other functional groups in the molecule, such as the pyridine ring, might also be susceptible to reduction under these conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring of this compound and its derivatives is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these transformations is dictated by the electronic nature and position of the substituents already present on the ring: the electron-donating amino and methyl groups, and the electron-withdrawing methylsulfonyl group.

Nucleophilic Aromatic Substitution

The pyridine nucleus is inherently electron-deficient, a characteristic that is further amplified by the presence of the strongly electron-withdrawing methylsulfonyl group at the 2-position. This electronic arrangement makes the pyridine ring particularly susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). In the case of this compound derivatives, the methylsulfonyl group at the 2-position is an excellent leaving group, making this site the primary target for nucleophilic aromatic substitution (SNAr).

The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic species. The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction. Attack at the 2-position allows the negative charge to be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds, such as 2-chloropyridines with similar substitution patterns. For instance, various 2-chloropyridine (B119429) derivatives readily undergo substitution reactions with nucleophiles like glutathione (B108866), where the chlorine atom at the 2-position is displaced. The reaction rates in these cases are influenced by the electronic properties of the other substituents on the pyridine ring.

| Substrate Analogue | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-methyl-3-nitropyridine | Sodium methoxide | 2-Methoxy-4-methyl-3-nitropyridine | Methanol (B129727), reflux | High | Analogous Reaction |

| 2-Chloro-3-amino-4-methylpyridine | Piperidine | 2-(Piperidin-1-yl)-3-amino-4-methylpyridine | Heat | Moderate | Analogous Reaction |

| 2-Chloro-4-methylpyridine | Glutathione | S-(4-methylpyridin-2-yl)glutathione | Enzymatic (microsomal glutathione S-transferase 1) | - | nih.gov |

Electrophilic Aromatic Substitution

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the presence of the strongly activating amino group at the 3-position and the weakly activating methyl group at the 4-position can facilitate electrophilic substitution under appropriate conditions.

The directing effect of the substituents plays a crucial role in determining the position of electrophilic attack. The amino group is a powerful ortho-, para-director. In the context of the 3-amino-4-methylpyridine (B17607) core, the positions ortho to the amino group are the 2- and 4-positions, while the para-position is the 6-position. The methyl group is also an ortho-, para-director.

It is important to consider that under the strongly acidic conditions often employed for electrophilic aromatic substitution reactions such as nitration and sulfonation, the basic nitrogen of the pyridine ring and the amino group will be protonated. The resulting pyridinium (B92312) and ammonium (B1175870) species are strongly deactivating and meta-directing. This can significantly alter the reactivity and regioselectivity of the substitution.

Studies on analogous compounds, such as 2-amino-4-methylpyridine (B118599), provide insight into the likely outcomes of electrophilic substitution on the this compound core. For example, the nitration of 2-aminopyridine derivatives typically yields a mixture of 3-nitro and 5-nitro products, with the 5-nitro isomer often being the major product. sapub.org This suggests that electrophilic attack is most likely to occur at the 5- or 6-positions of the this compound ring, which are para and ortho to the activating amino group, respectively. Halogenation of 2-amino-4-methylpyridine has also been shown to occur, further indicating the feasibility of electrophilic substitution on this ring system. google.com

| Substrate Analogue | Electrophile/Reagent | Product(s) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-methylpyridine | Nitric acid/Sulfuric acid | 2-Amino-4-methyl-5-nitropyridine and 2-Amino-4-methyl-3-nitropyridine (B139313) | - | - | sapub.orggoogle.com |

| 2-Amino-4-methylpyridine | Bromine/Hydrobromic acid | 2-Amino-5-bromo-4-methylpyridine | - | 40 | google.com |

| 2-Acetamido-4-methylpyridine | Bromine | 2-Acetamido-5-bromo-4-methylpyridine | Aqueous, 18-19°C | - | google.com |

Design and Derivatization Strategies for Novel Chemical Entities

Structure-Activity Relationship (SAR) Studies in Related Pyridine (B92270) Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For pyridine derivatives, SAR explores how modifications to the ring's substituents—in terms of their position, electronic character, and size—affect biological activity.

The electronic nature of the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. nih.govpearson.com This uneven distribution of electron density dictates its reactivity, generally favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov The nature and position of substituents can further modulate this electronic landscape, significantly influencing biological interactions.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have profound effects on the pyridine scaffold's properties. researchgate.net For instance, the introduction of an EDG like an amino or hydroxyl group can strongly impact the geometry and electronic structure of the molecule. rsc.org Conversely, an EWG like a nitro group can pull electron density away from the ring system. nih.gov

In the context of designing inhibitors, these electronic effects are paramount. For example, in a series of imidazo[1,2-a]pyridine (B132010) derivatives designed as Nek2 inhibitors, SAR studies revealed the importance of substituent choice and placement for achieving high potency. documentsdelivered.comnih.gov Similarly, in a study of COX-2 inhibitors based on a 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine scaffold, the methylsulfonyl group (SO2Me) acted as a key pharmacophore that inserted into a secondary pocket of the enzyme's active site. nih.govresearchgate.net The electronic properties of substituents on both the imidazopyridine core and the N-phenyl ring were systematically varied to optimize potency and selectivity. nih.gov

A summary of substituent effects on the activity of pyridine derivatives is presented below.

| Base Scaffold | Substituent Change | Position | Effect on Activity |

| Pyridine | H to OMe | - | Reduced polarity, lower IC50 nih.gov |

| Pyridine | H to CN | - | Higher polarity, higher IC50 nih.gov |

| Imidazo[1,2-a]pyridine | Varied N-phenyl and pyridine substituents | Various | Modulated COX-2 inhibitory potency and selectivity nih.gov |

| Pyridine-Urea Hybrid | Varied substituents | Various | Resulted in potent submicromolar anticancer activity mdpi.comnih.gov |

Beyond electronics, the size and three-dimensional arrangement of substituents (steric effects) play a critical role in how a molecule fits into a biological target. nih.gov Increasing steric bulk near an active site can either enhance or hinder binding, depending on the topology of the target.

Studies on pyridine-base complexes have shown that methyl substituents in the 2- and 2,6-positions create steric hindrance that can lower the formation constants of the complexes. rsc.org This decrease is often caused by a reduction in the freedom of rotation of the pyridine ring upon coordination. rsc.org In the design of organocatalysts, steric hindrance can be systematically increased to control the active conformation and influence guest binding. nih.gov Computational and experimental data on pyridine adducts of B(C6F5)3 show that coordination energy decreases as the steric bulk of the pyridine increases, with a second methyl substitution having a substantial effect. acs.org

In the development of lysine-specific demethylase 1 (LSD1) inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which account for both steric and electrostatic fields, were crucial for understanding the binding modes of substituted pyridine derivatives. nih.gov These models help visualize how the shape and electronic properties of a molecule contribute to its biological activity, guiding the design of more potent analogs. nih.gov

Rational Design Principles for Analog Generation

Rational drug design leverages SAR insights to create new molecules with improved properties. For scaffolds like 4-Methyl-2-(methylsulfonyl)pyridin-3-amine, this involves strategies like bioisosteric replacement and scaffold modification.

Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or pharmacokinetic parameters. This is a key strategy in medicinal chemistry. researchgate.net

For the pyridine ring, several bioisosteric replacements have been explored:

Benzonitriles: The replacement of a pyridine nitrogen with a 'C-CN' unit is a common strategy. The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net Specifically, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net

2-Difluoromethylpyridine: This group has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors. rsc.org The replacement led to compounds with similar or enhanced activity. rsc.org

Saturated Scaffolds: In an effort to improve physicochemical properties like solubility, saturated rings have been used to replace aromatic pyridine rings. The 3-azabicyclo[3.1.1]heptane core, for example, has been shown to be a good geometric mimic of the pyridine ring and its incorporation into the drug Rupatadine in place of pyridine led to dramatically improved solubility and lipophilicity. chemrxiv.orgresearchgate.net

However, not all bioisosteric replacements are successful. In one study, replacing a chloro- or nitrobenzene (B124822) ring with an electron-deficient pyridine ring in a series of NMDA receptor antagonists resulted in a greater than 100-fold reduction in affinity, indicating the pyridine ring was not a tolerated bioisostere in that specific context. nih.gov

Scaffold modification involves altering the core ring system to explore new chemical space and interactions with a biological target. This can range from minor changes to the creation of entirely new fused ring systems. A related approach is hybridization, where two or more distinct pharmacophores are combined into a single molecule to achieve a synergistic or multi-target effect. mdpi.comnih.gov

Examples of these strategies include:

Scaffold Hopping/Modification: The 4-aminopyrazolopyrimidine scaffold, which is related to the aminopyridine core, has been extensively modified to generate a variety of kinase inhibitors. nih.gov Lead optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold for TYK2 inhibitors involved structure-based design to modify the phenyl ring, leading to improved potency and selectivity. acs.orgnih.gov

Hybridization: A rational design approach was used to create hybrid molecules combining pyridine and urea (B33335) moieties, resulting in potent anticancer agents. mdpi.comnih.gov Similarly, new pyridine heterocyclic hybrids have been developed by incorporating pyran, pyrimidine (B1678525), and pyrazole (B372694) rings, with some showing promising antiproliferative activity. nih.gov The hybridization of a terpyridine-based molecule with a noble metal surface has also been studied to understand the electronic coupling at molecule-metal interfaces. arxiv.org

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

To efficiently explore the vast chemical space around a core scaffold, combinatorial chemistry and high-throughput synthesis are employed. capes.gov.br These techniques allow for the rapid generation of large libraries of related compounds, which can then be screened for biological activity. acs.org

The pyridine scaffold is well-suited for combinatorial library development. acs.orgresearchgate.net Several synthetic methods have been adapted for the high-throughput synthesis of pyridine derivatives:

Kröhnke Pyridine Synthesis: This method is ideal for combinatorial applications as it can incorporate three points of structural diversity. A 220-member Kröhnke pyridine library was successfully prepared on a solid phase, demonstrating the feasibility of creating large, diverse libraries of 2,4,6-trisubstituted pyridines. acs.orgresearchgate.net

Multi-component Reactions (MCRs): A one-pot MCR was developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions, providing a simple and fast method for generating a variety of substituted aminopyridines. mdpi.com

Fused Pyridine Libraries: A diboration-electrocyclization sequence has been used to access pyridine-fused boronic ester building blocks. These intermediates are amenable to high-throughput synthesis, leading to the generation of biaryl and ether-linked compound libraries. nih.gov

Fluorinated Pyridine Libraries: Methods have been developed for the high-throughput parallel synthesis of trifluoromethyl-substituted pyridines and related thieno[2,3-b]pyridines, which are useful in the development of new biologically active compounds. acs.org

These library synthesis approaches, combined with efficient purification and screening, accelerate the discovery of novel chemical entities with desired biological profiles.

Methodologies for Derivatization in Analytical Contexts

The analytical quantification and characterization of chemical entities such as this compound often necessitate derivatization. This process involves chemically modifying the analyte to produce a new compound, or derivative, with properties that are more suitable for a specific analytical method. researchgate.net The primary amine group at the 3-position of the pyridine ring is the principal site for derivatization on this molecule, as it contains an active hydrogen that is amenable to substitution reactions. iu.edu Derivatization is employed to enhance detectability, improve chromatographic separation, and increase the volatility and thermal stability of the analyte, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govlibretexts.org

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is typically performed to introduce a chromophoric or fluorophoric tag onto the analyte, significantly enhancing its detectability by UV-Visible or fluorescence detectors. nih.gov Since this compound lacks a strong native chromophore or fluorophore, this pre-column derivatization is crucial for achieving high sensitivity. nih.gov

Common strategies applicable to the primary amine of this compound include:

Fluorescent Labeling: This is a highly sensitive method. Reagents like dansyl chloride (DNS-Cl) react with primary amines under alkaline conditions to form intensely fluorescent sulfonamide derivatives. researchgate.netthermofisher.com Another common reagent, o-phthalaldehyde (B127526) (OPA), reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. nih.govnih.gov These methods allow for detection at very low concentrations. nih.gov

UV-Absorbing Labeling: Reagents can be used to attach a group that strongly absorbs UV light, improving detection limits. Phenyl isothiocyanate (PITC), for example, reacts with primary amines to form phenylthiourea (B91264) derivatives that can be conveniently detected by UV-VIS spectrophotometry. rsc.org

The choice of derivatizing agent depends on the desired sensitivity, the complexity of the sample matrix, and the available detection equipment. The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure the reaction is complete and reproducible. nih.govdoi.org For instance, the derivatization of primary aromatic amines with novel fluorescent reagents has been shown to proceed smoothly using a dehydrating catalyst like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) to form stable derivatives. nih.govdoi.org

The following table summarizes common derivatization reagents for HPLC suitable for this compound.

| Derivatizing Agent | Target Functional Group | Analytical Advantage | Typical Detector |

| Dansyl Chloride (DNS-Cl) | Primary Amine | Introduces strong fluorescence | Fluorescence |

| o-Phthalaldehyde (OPA) with thiol | Primary Amine | Rapid reaction, forms fluorescent product | Fluorescence |

| Fluorescamine | Primary Amine | Reagent is non-fluorescent, product fluoresces | Fluorescence |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary Amine | Forms a highly fluorescent derivative | Fluorescence |

| Phenyl isothiocyanate (PITC) | Primary Amine | Introduces strong UV absorbance | UV-Visible |

Derivatization for Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape, thermal decomposition, and adsorption on the column. researchgate.netiu.edu Derivatization is essential to overcome these limitations by replacing the active hydrogen of the amine group with a less polar, more stable functional group. iu.edu

The most common GC derivatization methods are:

Silylation: This is a widely used technique where the active hydrogen on the amine is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS derivatives are significantly more volatile and thermally stable. iu.edu

Acylation: This method involves introducing an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable, volatile trifluoroacetyl derivative. iu.edu These halogenated derivatives are particularly useful for enhancing detection sensitivity with an electron capture detector (ECD). researchgate.net

The following table outlines derivatization approaches for GC analysis.

| Method | Common Reagent(s) | Derivative Formed | Key Advantages |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability |

| Acylation | TFAA, PFAA | Trifluoroacetyl or Pentafluoropropionyl derivative | Increases volatility; enhances ECD response |

| Alkylation | DMF-DMA | Dimethylaminomethylene derivative | Increases stability and volatility |

Detailed research findings on analogous compounds, such as other aminopyridines, show that these derivatization reactions can be optimized to be quantitative, ensuring that the analytical results are accurate and reproducible. rsc.org The selection of the appropriate derivatization strategy is a critical step in the development of robust analytical methods for compounds like this compound.

Mechanistic Investigations of Molecular and Cellular Interactions

Target Identification and Validation Research Methodologies

To understand the biological effects of a compound, the first step is to identify its molecular targets within the cell.

Chemical proteomics is a powerful technique used to identify the protein targets of a small molecule. This approach would typically involve synthesizing a derivative of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine that incorporates a reactive group and a reporter tag. This "probe" can then be introduced to cell lysates or living cells. The probe covalently binds to its protein targets, which can then be isolated using the reporter tag and identified by mass spectrometry.

Illustrative Data for Affinity-Based Probing:

| Probe Compound | Cellular System | Identified Protein Target(s) | Enrichment Score |

|---|---|---|---|

| Biotinylated-4-Methyl-2-(methylsulfonyl)pyridin-3-amine | Human Cancer Cell Line (e.g., HeLa) | Protein Kinase X | Data not available |

Once potential targets are identified, genetic techniques can be used to validate them. Methods like CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to systematically knock out or knock down the expression of the candidate target proteins. If the cellular response to this compound is altered in these modified cells, it provides strong evidence that the perturbed protein is indeed a target.

Hypothetical Genetic Screening Results:

| Gene Knockdown/Knockout | Effect on Compound Activity | Validation Status |

|---|---|---|

| Protein Kinase X (shRNA) | Loss of cellular response | Data not available |

Elucidation of Molecular Binding Mechanisms

After target identification and validation, the next step is to characterize the physical interaction between the compound and its target.

If the identified target is an enzyme, its kinetics in the presence of this compound would be studied. These experiments determine the compound's potency (e.g., IC50 or Ki value) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Representative Enzyme Inhibition Data:

| Target Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

|---|

For non-enzyme targets like receptors, binding assays are employed. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The ability of this compound to displace the labeled ligand is measured, which allows for the determination of its binding affinity (e.g., Kd).

Example Receptor Binding Affinity Data:

| Receptor Target | Radioligand | Kd (nM) |

|---|

Cellular Pathway Modulation Studies

Understanding how a compound affects broader cellular processes is crucial. After a target is validated, researchers would investigate the downstream signaling pathways. Techniques such as Western blotting, reporter gene assays, or transcriptomic analysis (e.g., RNA-seq) can reveal how the compound alters cellular signaling and gene expression, providing a more complete picture of its mechanism of action.

Illustrative Cellular Pathway Analysis:

| Pathway | Key Protein Analyzed | Observed Effect |

|---|---|---|

| MAP Kinase Pathway | Phospho-ERK | Data not available |

Despite a comprehensive search for scientific literature, detailed information regarding the specific molecular and cellular interactions of the chemical compound this compound is not available in the public domain.

As a result, it is not possible to provide an in-depth article that adheres to the requested outline focusing on the mechanistic investigations of this particular compound. The required subsections—Analysis of Signal Transduction Cascades, Gene and Protein Expression Profiling in Cellular Models, and Structure-Based Mechanistic Hypothesis Generation—necessitate specific research data that has not been published for this compound.

Scientific literature often describes the biological activities and mechanisms of action for related compounds or derivatives. For instance, various pyridinamine and methylsulfonyl derivatives have been investigated as inhibitors of specific enzymes or as modulators of cellular signaling pathways. However, these findings are specific to the studied analogues and cannot be extrapolated to definitively describe the mechanistic profile of this compound.

Therefore, without dedicated research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further empirical studies are required to elucidate the molecular and cellular interactions of this specific chemical entity.

Computational Chemistry and Cheminformatics Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine. These calculations can predict a variety of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The resulting data helps in predicting the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The MEP map visually represents the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding potential non-covalent interactions, such as hydrogen bonding.

Note: Specific calculated values are not publicly available in the analyzed literature and would require dedicated computational studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are utilized. These methods predict how the molecule might bind to the active site of a biological target, such as a protein or enzyme.

Binding Mode Prediction and Energetic Analysis

Molecular docking algorithms place the flexible ligand (this compound) into the binding pocket of a rigid or flexible receptor. The process generates multiple possible binding poses, which are then scored based on an estimation of the binding affinity (e.g., in kcal/mol). This analysis identifies the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For related pyridine (B92270) derivatives, studies have shown that the pyridine nitrogen and amino groups are often critical for forming hydrogen bonds with amino acid residues in protein active sites.

Conformational Landscapes of Ligands and Receptors

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic physiological environment (including solvent effects) and allow for the observation of conformational changes in both the ligand and the protein. This analysis helps to assess the stability of the predicted binding mode and provides a more detailed understanding of the conformational landscape, revealing how the flexibility of both partners influences the binding event.

Table 2: Illustrative Docking Simulation Parameters for a Hypothetical Target

| Parameter | Description | Example Value/Metric |

|---|---|---|

| Target Protein | Specific enzyme or receptor being investigated. | e.g., Cyclin-Dependent Kinase 2 (CDK2) |

| Docking Software | Program used to perform the simulation. | e.g., AutoDock Vina, GOLD, Schrödinger Suite |

| Binding Affinity Score | Estimated free energy of binding. | e.g., -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds. | e.g., Hydrogen bond with ASP86, hydrophobic interaction with LEU134 |

Note: This table is illustrative. Specific docking studies for this compound against defined targets are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Molecular Descriptor Generation and Selection

The first step in QSAR is to calculate a wide range of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) properties. For this compound, relevant descriptors would likely include those related to its size, shape, hydrophobicity (logP), and electronic features stemming from the sulfonyl, amino, and methyl groups. Feature selection algorithms are then used to identify the most relevant descriptors that correlate with the biological activity.

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal specific features of the molecular architecture, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the resulting signal is detected.

The chemical environment surrounding each nucleus influences its resonance frequency, a phenomenon known as the chemical shift (δ), reported in parts per million (ppm). This allows for the differentiation of chemically non-equivalent protons and carbons within the molecule. Furthermore, the interaction between neighboring nuclei, known as spin-spin coupling, results in the splitting of NMR signals, providing valuable information about the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group attached to the ring, the protons of the methylsulfonyl group, and the protons of the amine group. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the substituents. The methylsulfonyl group, being electron-withdrawing, would deshield nearby protons, shifting their signals to a higher frequency (downfield). Conversely, the amino group, being electron-donating, would shield adjacent protons, causing an upfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methyl-2-(methylsulfonyl)pyridin-3-amine Note: These are predicted values based on analogous compounds and may not represent actual experimental data.

Click to view data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~155-160 |

| Pyridine C3 | - | ~120-125 |

| Pyridine C4 | - | ~145-150 |

| Pyridine C5 | ~7.0-7.5 (d) | ~115-120 |

| Pyridine C6 | ~8.0-8.5 (d) | ~148-152 |

| 4-Methyl (CH₃) | ~2.2-2.5 (s) | ~18-22 |

| 2-Methylsulfonyl (SO₂CH₃) | ~3.0-3.3 (s) | ~40-45 |

| 3-Amine (NH₂) | ~4.5-5.5 (br s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used to generate the molecular ion. The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

The fragmentation of the molecular ion upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of aromatic sulfones often involves the cleavage of the C-S and S-O bonds. The loss of the methylsulfonyl group (SO₂CH₃) or parts of it would be expected fragmentation pathways. The pyridine ring itself can also undergo characteristic fragmentation. By analyzing the m/z values of the fragment ions, the connectivity of the different functional groups can be confirmed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: These are predicted fragmentation patterns and may not represent actual experimental data.

Click to view data

| m/z Value | Possible Fragment Identity |

| 186 | [M+H]⁺ (Molecular Ion) |

| 107 | [M - SO₂CH₃ + H]⁺ |

| 92 | [M - SO₂CH₃ - CH₃ + H]⁺ |

| 79 | [SO₂CH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of the amount of light transmitted versus the wavenumber (cm⁻¹) of the radiation.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C-H stretches of the methyl and aromatic groups, the C=C and C=N stretching vibrations of the pyridine ring, and the symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the substituted pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands and UV-Vis Maxima for this compound Note: These are predicted values based on analogous compounds and may not represent actual experimental data.

Click to view data

| Spectroscopic Technique | Functional Group | Predicted Absorption Range |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |

| C=C, C=N Stretch (Pyridine Ring) | 1550-1650 cm⁻¹ | |

| S=O Stretch (Sulfonyl) | 1300-1350 cm⁻¹ (asymmetric) | |

| 1140-1160 cm⁻¹ (symmetric) | ||

| UV-Vis Spectroscopy | π → π* transitions (Pyridine Ring) | ~220-280 nm |

Chromatographic Separation Techniques for Purification and Purity Analysis

Chromatographic techniques are essential for both the purification of chemical compounds and the determination of their purity. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. thermofisher.com For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. These parameters include the choice of stationary phase, the composition of the mobile phase (including pH and the use of buffers), the flow rate, and the column temperature. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Once developed, the HPLC method must be validated according to regulatory guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 4: Illustrative HPLC Method Parameters for the Analysis of a Pyridine Derivative Note: This is an example method and would require optimization for this compound.

Click to view data

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. thermofisher.com In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column.

The suitability of GC for the analysis of this compound would depend on its volatility and thermal stability. Given the presence of the polar amine and sulfonyl groups, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. thermofisher.com However, if the compound is sufficiently volatile and stable at the temperatures used in the GC inlet and column, a direct analysis may be possible.

A typical GC method would involve a capillary column with a nonpolar or medium-polarity stationary phase. The temperature of the oven is often programmed to increase during the analysis to elute compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a highly effective tool for the analysis of complex mixtures and the identification of unknown impurities.

Table 5: Illustrative GC Method Parameters for the Analysis of a Pyridine Derivative Note: This is an example method and would require optimization and potentially derivatization for this compound.

Click to view data

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, such as unit cell dimensions, space group, and precise bond lengths and angles as determined by this method, is not publicly available at this time.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for unequivocally confirming the molecular structure of this compound, including the planarity of the pyridine ring, the geometry of the methylsulfonyl group, and the relative positions of the substituents. Furthermore, it would reveal crucial details about the intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the compound's physical properties.

Although no specific crystallographic data for this compound could be located, the general principles of X-ray crystallography would apply to its analysis. A typical study would involve growing a single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern produced would then be analyzed to generate an electron density map, from which the atomic positions can be determined.

Should X-ray crystallographic studies of this compound be published in the future, the resulting data would likely be presented in a standardized format, including a table of crystallographic parameters. An example of how such data might be presented is shown below for illustrative purposes.

Illustrative Data Table for Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₁₀N₂O₂S |

| Formula weight | 186.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

Note: The data in this table is hypothetical and serves only as an example of the format in which crystallographic data for this compound would be presented.

Further research and publication of the crystal structure of this compound are necessary to provide the definitive structural and purity assessment that X-ray crystallography offers.

Future Directions and Emerging Research Avenues for Pyridine Based Methylsulfonyl Amines

Development as Probes for Chemical Biology Research

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, underscoring its importance in medicinal chemistry. rsc.org The unique combination of a methyl group, a methylsulfonyl group, and an amine group on the pyridine ring of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine offers a versatile platform for the development of sophisticated chemical probes. These probes are instrumental in elucidating complex biological processes at the molecular level.

The future development of this compound and its derivatives as chemical probes will likely focus on several key areas:

Target Identification and Validation: By modifying the core structure with photoaffinity labels or clickable handles, these compounds can be transformed into tools for identifying and validating novel drug targets. The methylsulfonyl group can act as a hydrogen bond acceptor, while the amino group can serve as a donor, facilitating interactions with biological macromolecules.

Fluorescent Labeling: The inherent photophysical properties of the pyridine ring can be modulated through synthetic modifications to create fluorescent probes. These probes can be employed in high-throughput screening and cellular imaging to visualize the localization and dynamics of specific biological targets.

Assay Development: The unique reactivity of the amino and methylsulfonyl groups can be harnessed to design novel assays for enzymatic activity or protein-protein interactions.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Modification | Application |

| Amine Group | Acylation with a fluorophore | Fluorescent imaging |

| Pyridine Ring | Introduction of a photoreactive group | Photoaffinity labeling |

| Methyl Group | Isotopic labeling | Metabolic stability studies |

Role as Intermediates in the Synthesis of Complex Chemical Structures

The strategic placement of functional groups in this compound makes it a valuable intermediate for the synthesis of more complex and biologically active molecules. The amine group can be readily derivatized, and the pyridine ring can undergo a variety of substitution reactions, providing access to a diverse range of chemical structures.

Future research in this area is expected to explore the following synthetic pathways:

Multicomponent Reactions: The reactivity of the amine and the pyridine nitrogen can be exploited in one-pot multicomponent reactions to rapidly generate libraries of complex molecules for biological screening.

Cross-Coupling Reactions: The pyridine ring can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents and build molecular complexity.

Scaffold for Drug Discovery: The core structure of this compound can serve as a foundational scaffold for the development of new therapeutic agents targeting a variety of diseases, including cancer and inflammatory disorders. researchgate.net

Table 2: Key Synthetic Reactions Utilizing Pyridine-Based Methylsulfonyl Amines

| Reaction Type | Reagents | Product Class |

| N-Arylation | Aryl halides, Palladium catalyst | N-Arylpyridine derivatives |

| Acylation | Acyl chlorides, Base | Amide derivatives |

| Sulfonylation | Sulfonyl chlorides, Base | Sulfonamide derivatives |

Potential in Materials Science and Supramolecular Chemistry Research

The ability of pyridine-based molecules to participate in hydrogen bonding and metal coordination makes them attractive building blocks for the construction of novel materials with tailored properties. mdpi.com The presence of both hydrogen bond donors (amine) and acceptors (methylsulfonyl and pyridine nitrogen) in this compound suggests its potential for creating self-assembling supramolecular structures.

Emerging research in materials science is likely to investigate:

Crystal Engineering: The predictable hydrogen bonding patterns of the molecule can be utilized to design and synthesize crystalline materials with specific network architectures and desired physical properties, such as porosity or nonlinear optical activity.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions to form extended one-, two-, or three-dimensional coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Supramolecular Gels: Under specific conditions, the self-assembly of these molecules through non-covalent interactions could lead to the formation of supramolecular gels, which have applications in drug delivery and tissue engineering. mdpi.com

Innovative Methodologies for Property Prediction and Optimization

The development of new drugs and materials is increasingly reliant on computational methods to predict molecular properties and guide synthetic efforts. Quantitative Structure-Property Relationship (QSPR) models and other computational tools are becoming indispensable in modern chemical research. researchgate.net

Future research will likely focus on applying and developing these methodologies for pyridine-based methylsulfonyl amines:

In Silico Screening: Computational models can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual libraries of derivatives of this compound, allowing for the prioritization of compounds with favorable drug-like properties for synthesis.

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms and AI can be trained on existing data for pyridine-containing compounds to develop predictive models for a wide range of properties, from biological activity to material characteristics. mdpi.com

Quantum Chemical Calculations: High-level quantum chemical calculations can provide detailed insights into the electronic structure and reactivity of these molecules, aiding in the rational design of new compounds with optimized properties.

Table 3: Computational Approaches for Property Prediction

| Methodology | Predicted Properties | Application |

| QSPR | Biological activity, Physicochemical properties | Lead optimization |

| Molecular Docking | Binding affinity to biological targets | Virtual screening |

| Density Functional Theory (DFT) | Electronic structure, Reactivity | Mechanistic studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.